cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2
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Overview
Description
cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2: is a chemically synthesized compound known for its significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorine atom, a hydroxymethyl group, and an oxathiolan ring. It is often used in the study of antiviral agents due to its structural similarity to nucleoside analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves several steps, including the formation of the oxathiolan ring and the introduction of the fluorine atom. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions
cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxathiolan ring or the pyrimidinedione moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can introduce various functional groups.
Scientific Research Applications
cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 is widely used in scientific research due to its structural properties and potential biological activities. Some of its applications include:
Chemistry: Used as a reference standard in synthetic chemistry and stable isotope labeling.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties, particularly in the context of anti-HIV and anti-hepatitis agents.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves its interaction with specific molecular targets. The compound is believed to mimic natural nucleosides, allowing it to interfere with viral replication processes. This interaction typically involves the incorporation of the compound into viral DNA or RNA, leading to chain termination and inhibition of viral replication.
Comparison with Similar Compounds
cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 can be compared with other nucleoside analogs, such as:
Emtricitabine: Another nucleoside analog used in antiviral therapy.
Lamivudine: A similar compound with applications in the treatment of HIV and hepatitis B.
Zidovudine: An early nucleoside analog used in the treatment of HIV.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYOPLNKQJQFM-WHTUVWIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675906 |
Source
|
Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217728-33-0 |
Source
|
Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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